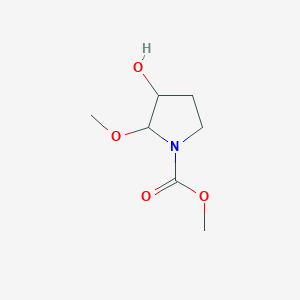
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.
科学的研究の応用
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate has various applications in scientific research:
作用機序
The mechanism of action of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and methoxy functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
分子式 |
C7H13NO4 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-11-6-5(9)3-4-8(6)7(10)12-2/h5-6,9H,3-4H2,1-2H3 |
InChIキー |
XALLYCPIIMBDEV-UHFFFAOYSA-N |
正規SMILES |
COC1C(CCN1C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chlorobenzo[d]oxazole-6-carboxamide](/img/structure/B12868613.png)

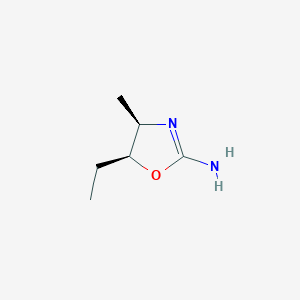

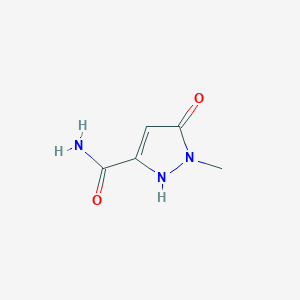
![1-(7-(Trifluoromethoxy)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868633.png)
![1-(7-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12868637.png)
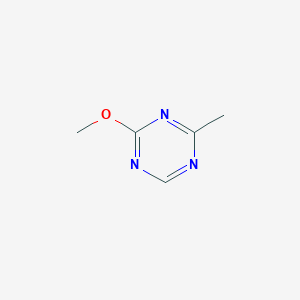
![4-[(Difluoromethyl)thio]-2-nitroaniline](/img/structure/B12868651.png)
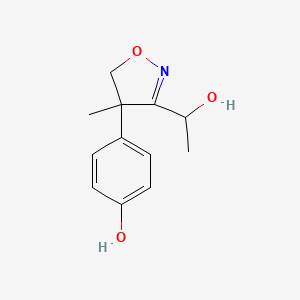
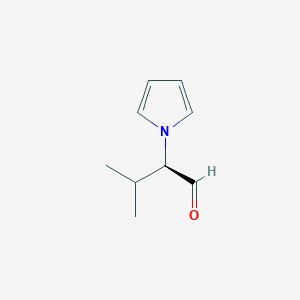
![2-(Methylthio)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12868685.png)
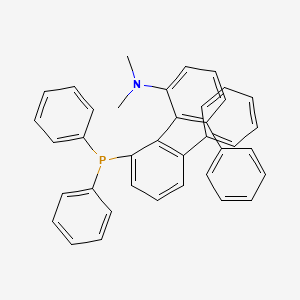
![2-(Difluoromethoxy)-4-nitrobenzo[d]oxazole](/img/structure/B12868697.png)
